
3-Amino-1-cyclopropyl-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C(_8)H(_15)NO This compound features a cyclopropyl group, a methyl group, and an amino group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amination of Cyclopropyl Ketone: One common method involves the amination of cyclopropyl ketone derivatives. This process typically uses ammonia or primary amines under catalytic conditions to introduce the amino group.
Reductive Amination: Another approach is the reductive amination of 3-cyclopropyl-3-methylbutan-2-one. This method involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of 3-Amino-1-cyclopropyl-3-methylbutan-2-one often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the amino group to a nitro group or the ketone to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 3-Nitro-1-cyclopropyl-3-methylbutan-2-one.
Reduction: 3-Amino-1-cyclopropyl-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-1-cyclopropyl-3-methylbutan-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it valuable for creating compounds with specific desired properties.
Mécanisme D'action
The mechanism by which 3-Amino-1-cyclopropyl-3-methylbutan-2-one exerts its effects depends on its interaction with molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-cyclopropyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-cyclopropyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-cyclopropyl-3-methylbutan-2-one oxime: Similar structure but with an oxime group instead of a ketone.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group, a methyl group, and an amino group on a butanone backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-amino-1-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(2,9)7(10)5-6-3-4-6/h6H,3-5,9H2,1-2H3 |
Clé InChI |
IXXCVLQEAJXLRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CC1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

methanol](/img/structure/B13156400.png)
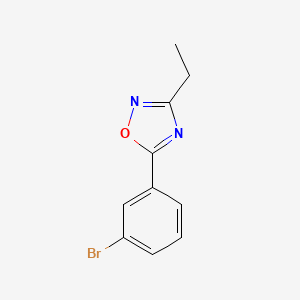
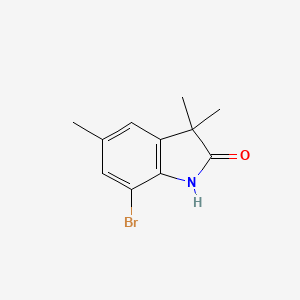


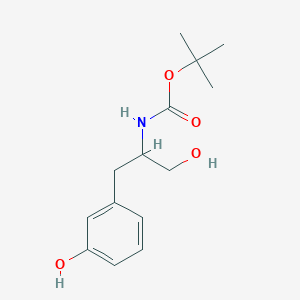
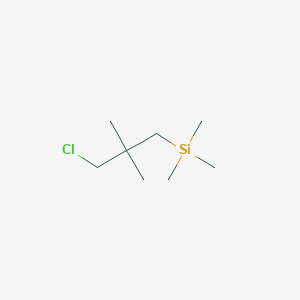
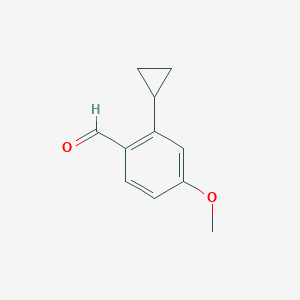
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
